Xanthobaccin A

Plant Pathology Oomycete Control Antifungal Screening

Researchers require validated natural product benchmarks for oomycete biology and biocontrol development, yet many PTM analogs lack rapid lytic activity. Xanthobaccin A solves this with quantifiable differentiation. - **Anti-oomycete potency**: Sub-μg/mL MIC; induces zoospore immotility in 1 min, lysis in 30 min. - **Agricultural efficacy**: 30 μg/seed provides damping-off suppression equivalent to hymexazol. - **Quality control standard**: 18 mg/L wild-type yield vs. 4.5 mg/L in subcultured strains-essential for HPLC titer monitoring.

Molecular Formula C29H38N2O6
Molecular Weight 510.6 g/mol
Cat. No. B15582542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthobaccin A
Molecular FormulaC29H38N2O6
Molecular Weight510.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H38N2O6/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37)/b6-4-,8-7-,26-20-/t14-,15-,16-,17+,18+,19+,21?,24+,25+,27?/m0/s1
InChIKeyGXFBXYRIFPTSTH-RJFOPRKGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthobaccin A Overview


Xanthobaccin A is a macrocyclic lactam antibiotic characterized by a tetramic acid moiety and a 5,5,6-tricyclic skeleton, originally isolated from the rhizobacterium Stenotrophomonas sp. strain SB-K88 (formerly Lysobacter/Xanthomonas sp.) [1]. It is a member of the polycyclic tetramate macrolactam (PTM) class and functions as a metallophore, capable of chelating and reducing ferric iron [2]. The compound exhibits potent antifungal activity against Oomycetes, including the plant pathogens Pythium spp. and Aphanomyces cochlioides, and antibacterial activity against Gram-positive Bacillus subtilis [3][4].

Why Xanthobaccin A Is Irreplaceable


Direct substitution of Xanthobaccin A with other common antifungals or even related PTM compounds is scientifically unsound due to its uniquely high potency against specific Oomycetes and its distinct mode-of-action. While compounds like equisetin and ikarugamycin share antibacterial activity against Bacillus subtilis [1], their antifungal efficacy against critical plant pathogens like Aphanomyces cochlioides and Pythium spp. is not equivalent and often not established. Standard Oomycete fungicides like metalaxyl face resistance issues and lack the dual antibacterial and antifungal profile of Xanthobaccin A [2]. Furthermore, within its own xanthobaccin family (A, B, and C), the specific antifungal and antibacterial potency of the A variant is singularly validated in key in vitro and in vivo studies [3]. These differences, quantified below, underscore the need for precise compound selection.

Quantitative Differentiation Evidence


Antibacterial Potency vs PTM Analogs

Xanthobaccin A demonstrates superior in vitro potency against Aphanomyces cochlioides, a key causative agent of damping-off disease, compared to the standard Oomycete fungicide metalaxyl. The Minimum Inhibitory Concentration (MIC) for Xanthobaccin A is 0.01 μg/ml [1], while metalaxyl is either ineffective or requires significantly higher concentrations, with some Aphanomyces species exhibiting complete resistance [2].

Plant Pathology Oomycete Control Antifungal Screening

Antifungal Spectrum vs Xanthobaccins B & C

Within the xanthobaccin family, Xanthobaccin A is the major antifungal constituent. It is responsible for the primary disease suppression effect of the producing strain SB-K88, as confirmed by direct comparison of its production with disease suppression activities [1]. While Xanthobaccins B and C are also produced, their specific antifungal activities and potencies against Pythium spp. and Aphanomyces cochlioides have not been individually quantified or shown to be equivalent to those of Xanthobaccin A.

Natural Product Chemistry Antifungal Structure-Activity Relationship Biological Control

In Planta Disease Suppression vs Hymexazol

In a direct in vivo comparison, the application of Xanthobaccin A-producing bacterium Stenotrophomonas sp. SB-K88 as a seed coating suppressed sugar beet damping-off disease almost as effectively as conventional chemical control [1]. This demonstrates that Xanthobaccin A-based biocontrol can achieve comparable efficacy to synthetic fungicides, but without the associated environmental or resistance concerns.

Plant Disease Control Biocontrol Agricultural Microbiology

Aphanomyces Zoospore Potency

Xanthobaccin A shares a metallophore mechanism with equisetin and ikarugamycin, confirmed by their ability to chelate ferric iron and reduce it to ferrous iron, triggering Fenton chemistry [1]. However, the stoichiometry of the iron complex differs: Fe(III)(equisetin)3/Fe(III)(equisetin)2 and Fe(III)(ikarugamycin)2 were identified, while the stoichiometry for Xanthobaccin A's iron complex was not resolved [1]. All three compounds exhibit reduced antibacterial activity upon addition of the radical scavenger vitamin C, confirming a common Fenton-chemistry-mediated antibacterial mechanism [1].

Antibiotic Mode of Action Metallophore Fenton Chemistry

Research & Procurement Scenarios


Seed Treatment Biocontrol

Due to its potent, low-nanomolar activity against Aphanomyces cochlioides (MIC of 0.01 μg/ml) [1] and efficacy against Pythium spp. [2], Xanthobaccin A is an ideal reference compound for studying Oomycete biology, host-pathogen interactions, and the development of novel anti-Oomycete agents. Its activity against metalaxyl-resistant Aphanomyces species [3] makes it particularly valuable for research into fungicide resistance mechanisms and alternative control strategies.

Zoospore Motility & Lysis Studies

The proven in vivo efficacy of Xanthobaccin A (via its producing strain SB-K88) in suppressing damping-off disease to a level comparable with chemical controls [2] positions this compound as a key analytical standard and positive control. It is essential for studies aimed at isolating, characterizing, and validating new biological control agents or their active metabolites against soilborne plant pathogens.

PTM SAR Studies

As a confirmed member of the polycyclic tetramate macrolactam (PTM) class of metallophores [4], Xanthobaccin A is a crucial tool for investigating iron-chelating mechanisms and Fenton-chemistry-mediated antimicrobial effects in both Gram-positive bacteria and Oomycetes. Its shared mechanism with equisetin and ikarugamycin [4] allows for comparative studies into how structural variations within the PTM class influence metal-binding stoichiometry and downstream biological consequences.

Fermentation QC & Process Optimization

Xanthobaccin A possesses a unique 5,5,6-tricyclic skeleton and tetramic acid moiety [1]. This distinct chemical scaffold makes it a high-priority starting material or standard for SAR studies. Researchers can use it to compare the antifungal and antibacterial profiles of its close analogs (Xanthobaccins B and C) [2] or synthetic derivatives to map pharmacophores and optimize activity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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